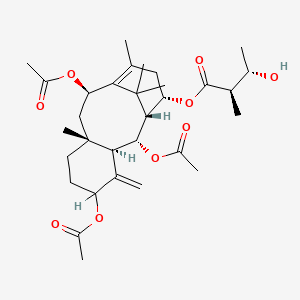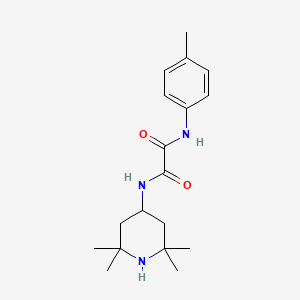
黄蝶呤
描述
Xanthopterin is a yellow, crystalline solid that occurs mainly in the wings of butterflies and in the urine of mammals . Small microorganisms convert it into folic acid . It is the end product of a non-conjugated pteridine compound and inhibits the growth of lymphocytes produced by concanavalin .
Synthesis Analysis
In water strider embryos, xanthopterin and erythropterin-based pigmentation has been shown to depend on many of the same biosynthetic steps that govern pterin-based eye color in fruit flies . This suggests a deep conservation of the molecular mechanisms producing these pigments in insects .Molecular Structure Analysis
The molecular formula of Xanthopterin is C6H5N5O2 . The IUPAC name is 2-amino-3,5-dihydropteridine-4,6-dione . The InChI is 1S/C6H5N5O2/c7-6-10-4-3 (5 (13)11-6)9-2 (12)1-8-4/h1H, (H,9,12) (H3,7,8,10,11,13) .Chemical Reactions Analysis
Xanthopterin and erythropterin-based pigmentation has been shown to depend on many of the same biosynthetic steps that govern pterin-based eye color in fruit flies . This suggests a deep conservation of the molecular mechanisms producing these pigments in insects .Physical And Chemical Properties Analysis
Xanthopterin has a molecular weight of 179.14 g/mol . It is a yellow, crystalline solid .科学研究应用
Pigmentation in Insects
Xanthopterin is a yellow pigment found in insects, particularly in the wings of butterflies and the eyes and bodies of other insects . It belongs to a family of pteridines, which are fluorescent under UV light . This fluorescence can aid in interspecific recognition .
Enzyme Cofactors
Pteridine derivatives, including Xanthopterin, act as important enzyme cofactors in all living organisms . They play a crucial role in many biological functions .
Light-Harvesting Molecule
There is a hypothesis that the Oriental hornet uses Xanthopterin as a light-harvesting molecule to transform light into electrical energy . This could explain why these insects are more active when light intensity is greater .
Biomedical Applications
The molecular structure of Xanthopterin makes it suitable for various biomedical applications . For instance, its emission properties can be used in fluorescence diagnostics .
Photosensitization
Xanthopterin can be affected by UV irradiation, provoking electron donor reactions . This property can be used to influence enzymatic reactions of aromatic amino acid hydroxylases, NO synthases, and alkylglycerol monooxygenase .
Two-Photon Absorption Therapy
Xanthopterin’s two-photon absorption (TPA) can be used in infrared therapy . TPA excitation of Xanthopterin cofactors, such as the molybdenum cofactor, can lead to its detachment from proteins and subsequent oxidation .
Detection of Pterin Biomarkers
Metal nanostructures can be used for the UV-vis, fluorescence, and Raman spectroscopy detection of pterin biomarkers, including Xanthopterin .
Folic Acid Metabolism
In the context of folic acid metabolism, Xanthopterin levels can increase in a dose-dependent manner . This suggests a potential role of Xanthopterin in tumorigenicity upon folate dosing .
作用机制
Target of Action
Xanthopterin, a non-conjugated pteridine compound, primarily targets lymphocytes . Lymphocytes are a type of white blood cell that plays a crucial role in the immune response. Xanthopterin inhibits the growth of lymphocytes produced by concanavalin .
Mode of Action
Xanthopterin interacts with its targets, the lymphocytes, by inhibiting their growth . This interaction results in changes in the lymphocyte population, potentially affecting the immune response.
Biochemical Pathways
Xanthopterin is involved in the pteridine metabolic pathway . It is the end product of a non-conjugated pteridine compound . Small microorganisms convert it into folic acid , which is essential for the synthesis of DNA and RNA. This conversion affects various biochemical pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
It is known that xanthopterin is present in the urine of mammals , indicating that it is excreted through the renal system
Result of Action
The primary molecular effect of Xanthopterin’s action is the inhibition of lymphocyte growth . This can result in changes in the immune response. At the cellular level, Xanthopterin may cause renal growth and hypertrophy in rats . High levels of Xanthopterin were found in patients with liver disease and hemolysis .
Action Environment
The action of Xanthopterin can be influenced by environmental factors. For instance, it has been suggested that the Oriental hornet uses Xanthopterin as a light-harvesting molecule to transform light into electrical energy . This suggests that light intensity could influence the efficacy and stability of Xanthopterin. This remains an active and controversial area of scientific research .
安全和危害
未来方向
Pterins have intermediate characteristics (endogenously produced, typically bright) between two well-studied pigment types, melanins (endogenously produced, typically cryptic) and carotenoids (dietary uptake, typically bright), providing unique opportunities to address general questions about the biology of coloration . Crucial gaps persist in our knowledge on the molecular basis underlying the production and deposition of pterins . Therefore, there is a need for functional studies on systems amenable for laboratory manipulation, but also on systems that exhibit natural variation in pterin pigmentation .
属性
IUPAC Name |
2-amino-3,5-dihydropteridine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H,9,12)(H3,7,8,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURKRJGMSKJIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)NC(=N2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152282 | |
| Record name | Xanthopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthopterin | |
CAS RN |
119-44-8 | |
| Record name | Xanthopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XANTHOPTERIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | XANTHOPTERIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xanthopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopteridine-4(3H),6(5H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTHOPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V66551EU1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



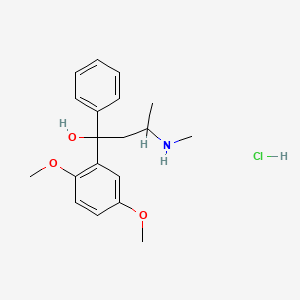
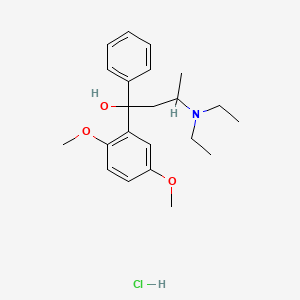
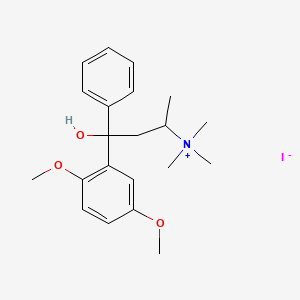
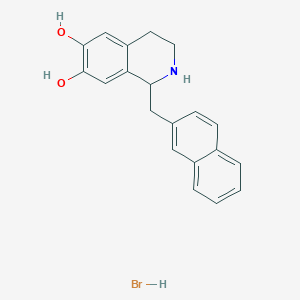


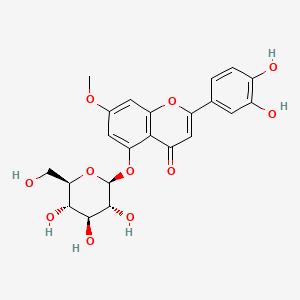
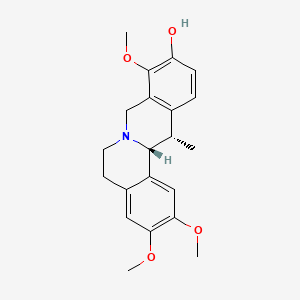

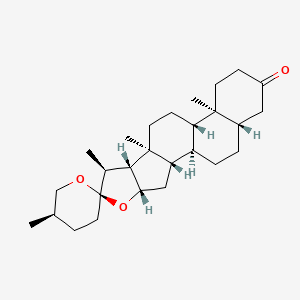
![4-{[(3-Methoxy-2-prop-2-enyloxyphenyl)methyl]amino}-1,2,4-triazole-3-thiol](/img/structure/B1683532.png)
